(-)-Agelastatin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
201338-44-5 |
|---|---|
Molecular Formula |
C12H13BrN4O4 |
Molecular Weight |
357.16 g/mol |
IUPAC Name |
(1R,9R,10R,14S)-3-bromo-10,14-dihydroxy-13-methyl-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |
InChI |
InChI=1S/C12H13BrN4O4/c1-16-10(19)15-12(21)8-6(4-11(12,16)20)17-5(9(18)14-8)2-3-7(17)13/h2-3,6,8,20-21H,4H2,1H3,(H,14,18)(H,15,19)/t6-,8-,11+,12-/m1/s1 |
InChI Key |
FTXCKDLRLVUKQU-RMEKTUJTSA-N |
SMILES |
CN1C(=O)NC2(C1(CC3C2NC(=O)C4=CC=C(N34)Br)O)O |
Isomeric SMILES |
CN1C(=O)N[C@@]2([C@]1(C[C@@H]3[C@H]2NC(=O)C4=CC=C(N34)Br)O)O |
Canonical SMILES |
CN1C(=O)NC2(C1(CC3C2NC(=O)C4=CC=C(N34)Br)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-)-Agelastatin C, Agelastatin C |
Origin of Product |
United States |
Biosynthetic Hypotheses and Precursor Studies of Agelastatin Alkaloids
Proposed Biogenetic Pathways for Agelastatin Core Structure
The formation of the distinctive agelastatin architecture, particularly the fused A, B, C, and D rings, is a topic of considerable scientific discussion. nih.govbaylor.edu Researchers have put forth several hypotheses based on the structures of related, simpler alkaloids isolated from marine sponges. nih.govnih.gov The agelastatins are the only known pyrrole-imidazole alkaloids that possess the characteristic C4–C8 and C7–N12 bond connectivities. nih.govnih.gov
Two primary hypotheses have been proposed for the formation of the carbocyclic C-ring.
Hypothesis 1: The most commonly cited pathway suggests that the C-ring forms from a linear precursor, such as a clathrodin (B1669156) derivative. nih.govmit.edu This process is proposed to involve a C8-nucleophilic attack on a C4-electrophile. nih.gov In this model, the C-ring is formed at an early stage, followed by the formation of the B-ring. Stereochemical control is attributed to the action of specific enzymes. mit.edu
Hypothesis 2 (Movassaghi et al.): An alternative hypothesis proposes a reverse in the polarity of the key bond formation. mit.edu This model suggests a C4-nucleophilic trapping of a C8-electrophile. mit.edu A significant distinction in this pathway is the timing of ring formation, with the B-ring being established before the late-stage formation of the C-ring. This hypothesis posits that the stereochemistry is controlled by the substrate itself, a characteristic that may be enhanced by enzymes. mit.edu
Hypothesis 3 (Romo et al.): Inspired by the structure of the natural product nagelamide J, a third perspective suggests that the C-ring is formed first, followed by the B-ring. nih.gov This pathway is distinct from hypotheses derived from cyclooroidin-like precursors, where B-ring formation precedes C-ring cyclization. nih.gov This bioinspired approach considers a cascade process initiated from a keramadine-like precursor through key N-acyliminium intermediates. nih.govnih.gov
These differing hypotheses for the assembly of the agelastatin core are summarized in the table below.
| Hypothesis | Key Precursor Type | Proposed Order of Ring Formation | Key Bond Formation Mechanism | Source |
| 1 | Clathrodin-like | C-Ring then B-Ring | C8-Nucleophilic attack on C4-Electrophile | nih.gov |
| 2 (Movassaghi) | Pre-Agelastatin | B-Ring then C-Ring | C4-Nucleophilic attack on C8-Electrophile | mit.edu |
| 3 (Romo) | Nagelamide J / Keramadine-like | C-Ring then B-Ring | Cascade via N-acyliminium intermediates | nih.gov |
Identification of Amino Acid Precursors
The fundamental building blocks of the complex pyrrole-imidazole alkaloids are simpler amino acids. Feeding studies conducted by Kerr and colleagues on related alkaloids have demonstrated that histidine and ornithine (which can be derived from proline ) are the primary amino acid precursors. nih.govnih.govmit.edu These amino acids are believed to first form linear precursors like oroidin (B1234803), clathrodin, and hymenidin, from which the diverse structures of the entire alkaloid family, including the agelastatins, are likely derived. nih.govnih.gov The natural product keramadine, which possesses the N1-methyl group found in agelastatins, is another plausible biosynthetic intermediate. nih.gov
| Amino Acid Precursor | Resulting Structural Moiety | Example Linear Precursor |
| Histidine | Imidazole / Imidazolone (B8795221) Ring | Oroidin, Hymenidin |
| Ornithine / Proline | Pyrrole (B145914) Ring | Oroidin, Hymenidin |
Bioinspired Strategies in Chemical Synthesis
The proposed biosynthetic pathways have not only provided insight into the natural formation of agelastatins but have also served as powerful inspiration for their total synthesis in the laboratory. nih.govnih.gov These bioinspired or biomimetic strategies leverage the intrinsic chemical reactivity of plausible biosynthetic intermediates to construct the complex tetracyclic core. nih.govacs.org
One of the most comprehensive examples is the unified strategy developed by the Movassaghi group, which led to the first total syntheses of (-)-Agelastatin C, D, E, and F. nih.govrsc.org This work was directly inspired by their biosynthetic hypothesis of a late-stage C-ring formation. mit.eduacs.orgnih.gov Their approach validated this bioinspired 5-exo-trig cyclization and capitalized on the inherent chemistry of the proposed precursors to efficiently generate the molecular complexity of the entire agelastatin family. nih.gov
In contrast, the Romo group developed a total synthesis of Agelastatin A inspired by a different biogenetic pathway. nih.gov Their strategy, which proceeds through a keramadine analogue, involves the sequential formation of the C-ring and then the B-ring. nih.govnih.gov This work provides chemical evidence for an alternative biosynthetic route and highlights how different, plausible precursors like nagelamide J can inform synthetic design. nih.gov These syntheses are not merely academic exercises; they provide tangible validation for the proposed modes and timing of bond and ring formations in the biosynthesis of these alkaloids. mit.edu
Evolution of Total Synthetic Approaches to Agelastatin Alkaloids
The journey towards the efficient synthesis of agelastatin alkaloids has been marked by a clear evolution in strategic thinking, particularly concerning the construction of the carbocyclic C-ring. Initial approaches favored an "early-stage" formation of this ring, which was then elaborated to the final natural product. In contrast, more recent and highly convergent strategies have successfully implemented a "late-stage" C-ring formation, a biomimetically inspired approach that has proven to be highly effective.
The first total synthesis of racemic agelastatin A was achieved by Weinreb and colleagues in 1999. iupac.org This seminal work established a foundational strategy that would be adopted and modified by several other research groups. The key feature of this approach was the early construction of the C-ring, followed by the sequential formation of the B-ring via an intramolecular Michael addition of the pyrrole nucleus onto an enone. iupac.org Feldman's group reported the first enantioselective syntheses of (-)-agelastatins A and B, also employing an early-stage C-ring construction. iupac.org Their innovative approach utilized an alkylidenecarbene C-H insertion reaction to forge the cyclopentane (B165970) ring. iupac.org
Other notable early-stage C-ring formation strategies include:
Ring-Closing Metathesis (RCM): Hale and coworkers, as well as Davis, utilized RCM to construct the C-ring. iupac.org
N-Sulfinyl Dienophile Hetero-Diels-Alder Reaction: Weinreb's initial synthesis employed this pericyclic reaction to set the stereochemistry of the C-ring. iupac.orgnih.gov
iupac.orgiupac.org-Sigmatropic Rearrangement: Ichikawa's group developed a strategy featuring a double iupac.orgiupac.org-sigmatropic rearrangement of an allyl cyanate (B1221674) to control the stereochemistry of the C-ring precursors. iupac.org
Palladium-Catalyzed Asymmetric Allylic Alkylation: Trost's concise total synthesis of (+)-agelastatin A hinged on sequential palladium-catalyzed asymmetric allylic alkylation reactions to build the C-ring. nih.gov
These early approaches, while successful in achieving the synthesis of agelastatin A, were often lengthy and lacked the flexibility to readily access the other members of the agelastatin family.
A paradigm shift in the synthesis of agelastatins came with the development of a late-stage C-ring formation strategy by Movassaghi and coworkers. nih.govnih.gov This approach was inspired by a biosynthetic hypothesis that proposed the formation of the C-ring occurs at an advanced stage of the biosynthetic pathway. nih.gov This strategy contrasts with earlier hypotheses that suggested an early-stage biosynthesis of the C-ring. nih.gov
The key disconnection in this retrosynthetic analysis is the C4-C8 bond of the cyclopentane ring, which is formed in the final stages of the synthesis. nih.gov This strategy relies on a 5-exo-trig cyclization of a C4-nucleophile onto a C8-electrophile, a reversal of the polarity proposed in earlier biosynthetic models. nih.gov This late-stage cyclization proved to be a powerful and unifying strategy, enabling the first total syntheses of agelastatins C, D, E, and F. nih.govrsc.org
A key advantage of this approach is its convergence and flexibility. The common precursor, a "pre-agelastatin" intermediate, can be divergently converted to any of the known agelastatin alkaloids. nih.govnih.gov This strategy also allowed for a gram-scale synthesis of (-)-agelastatin A, highlighting its efficiency. nih.govrsc.org
| Synthetic Strategy | Key Reaction for C-Ring Formation | Timing of C-Ring Formation | Reference |
| Weinreb (1999) | N-Sulfinyl Dienophile Hetero-Diels-Alder | Early Stage | iupac.orgnih.gov |
| Feldman (2002) | Alkylidenecarbene C-H Insertion | Early Stage | iupac.org |
| Hale (2003, 2004) | Ring-Closing Metathesis (RCM) | Early Stage | iupac.org |
| Davis (2005) | Ring-Closing Metathesis (RCM) | Early Stage | iupac.org |
| Trost | Sequential Palladium-Catalyzed Asymmetric Allylic Alkylation | Early Stage | nih.gov |
| Ichikawa (2007) | iupac.orgiupac.org-Sigmatropic Rearrangement | Early Stage | iupac.org |
| Movassaghi (2010) | 5-exo-trig Cyclization of a C4-nucleophile onto a C8-electrophile | Late Stage | nih.govnih.govrsc.org |
Enantioselective Total Synthesis of this compound
The first enantioselective total synthesis of this compound was reported as part of a landmark achievement by Movassaghi's group, which also included the first total syntheses of agelastatins D, E, and F. nih.govrsc.org This work provided a unified platform for accessing all known agelastatin alkaloids.
The development of a unified synthetic platform was a direct consequence of the late-stage C-ring formation strategy. nih.gov This approach allows for the synthesis of a common precursor that contains the A, B, and D rings of the agelastatin core. This precursor, termed a "pre-agelastatin" intermediate, can then be subjected to the key C-ring forming cyclization and subsequent manipulations to yield the various agelastatin analogues. nih.gov
This convergent strategy is highly efficient, as demonstrated by the concise synthesis of all known agelastatins from a common, readily accessible starting material. nih.govrsc.org The flexibility of this platform also opens the door for the synthesis of novel agelastatin derivatives for further biological evaluation. nih.govmit.edu
The successful implementation of the unified synthetic platform was underpinned by the development of novel and efficient chemical methodologies. One of the most significant of these was the development of an imidazolone-forming annulation reaction.
A crucial step in the synthesis of the "pre-agelastatin" intermediates is the construction of the imidazolone D-ring. To achieve this, Movassaghi and coworkers developed a novel [4+1] annulation strategy. nih.gov This reaction involves the coupling of a thioester with a stannylurea in the presence of a copper catalyst to form the desired imidazolone in a single step. nih.gov This new methodology proved to be highly versatile and efficient, allowing for the rapid assembly of the imidazolone core of the agelastatins. nih.gov This imidazolone-forming annulation was a key enabling technology for the successful total synthesis of this compound and its congeners. nih.govrsc.org
Specific Reaction Pathways for the Synthesis of this compound
A key step in the synthesis of this compound is the stereoselective oxidation of a dehydroagelastatin precursor. nih.gov Specifically, the synthesis starts from (-)-O-methyl-di-epi-agelastatin A (29), a versatile intermediate. This compound is heated in pyridine (B92270) to afford (-)-dehydroagelastatin A (30) in near-quantitative yield. nih.gov
The subsequent oxidation of the olefin in (-)-dehydroagelastatin A is achieved by treating it with dimethyldioxirane (B1199080) (DMDO). This reaction proceeds with high stereoselectivity, delivering the epoxide, (-)-di-epi-agelastatin C (31), in 98% yield. nih.gov The oxidation occurs on the convex face of the molecule, leading to the desired stereochemistry at the C4-C5 bond.
Table 2: Synthesis of (-)-di-epi-agelastatin C via Oxidation
| Starting Material | Reagent | Solvent | Product | Yield | Ref |
| (-)-O-methyl-di-epi-agelastatin A (29) | Pyridine | - | (-)-dehydroagelastatin A (30) | 99% | nih.gov |
| (-)-dehydroagelastatin A (30) | DMDO | Acetone | (-)-di-epi-agelastatin C (31) | 98% | nih.gov |
The final step in the synthesis of this compound involves an acid-mediated equilibration. nih.gov The direct product of the oxidation, (-)-di-epi-agelastatin C (31), is not the naturally occurring isomer. However, upon heating an aqueous solution of this epoxide with a Brønsted acid, a slow equilibration occurs. nih.gov
This process is proposed to proceed through a reversible ring-opening of the epoxide, which allows for the inversion of the stereocenter at C4. The equilibrium ultimately favors the formation of the thermodynamically more stable this compound, which is isolated in 41% yield, along with 42% of the recovered starting material. nih.gov This acid-mediated equilibration is a critical step that highlights the subtle stereochemical challenges in the synthesis of the agelastatins and provides an elegant solution.
Table 3: Acid-Mediated Equilibration to this compound
| Starting Material | Reagent | Solvent | Product | Yield | Ref |
| (-)-di-epi-agelastatin C (31) | Brønsted acid | Water | This compound (3) | 41% | nih.gov |
Synthetic Accessibility of Agelastatin Precursors and Intermediates
The efficiency of any total synthesis is heavily reliant on the accessibility of key precursors and intermediates. In the context of the agelastatins, significant effort has been dedicated to the concise and scalable synthesis of foundational building blocks.
"Pre-Agelastatin" Derivatives in Synthetic Routes
The concept of "pre-agelastatin" derivatives has been central to a highly convergent and biomimetically inspired synthesis of the agelastatin family. nih.gov These precursors are acyclic or bicyclic molecules that contain the requisite functionalities poised for the key C-ring forming cyclization. The design of these precursors is based on a biosynthetic hypothesis that involves a late-stage C-ring formation. nih.gov
An example is the multi-gram scale enantioselective synthesis of O-methyl-pre-agelastatin A (19). nih.gov This intermediate is constructed in a convergent manner and serves as the direct precursor to (-)-agelastatin A and, through further transformations, to this compound. The development of synthetic routes that provide efficient access to these "pre-agelastatin" derivatives is a testament to the strategic approach required to tackle the complexity of the agelastatin alkaloids. nih.govmit.edu
Advanced Synthetic Methodologies for Agelastatin C and Analogues
Application of Orthogonally Protected Diaminocyclopentenones as Synthons
The challenge of selectively functionalizing the two amino groups on the cyclopentane (B165970) core of agelastatin alkaloids has driven the development of innovative synthetic strategies. A significant advancement in this area is the application of orthogonally protected trans-4,5-diaminocyclopentenones (DCPs) as versatile synthons. acs.orgresearchgate.netnih.govchemrxiv.orgnih.govchemrxiv.org This methodology addresses a key difficulty encountered in previous syntheses: the differentiation of two primary amines that are formed simultaneously upon deprotection of a common precursor. nih.gov
The core of this approach involves a multicomponent reaction between furfural (B47365), a biomass-derived starting material, and two distinct amines, catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). acs.orgacs.org This reaction efficiently constructs the diaminocyclopentenone scaffold with two different amine functionalities, each masked with a protecting group that can be removed under specific and non-interfering (i.e., orthogonal) conditions. bham.ac.uk This strategy provides a robust platform for the stepwise and selective elaboration of the amine substituents, paving the way for the synthesis of not only the natural agelastatins but also a diverse range of analogues. acs.orgnih.gov
The utility of this method was demonstrated in the total synthesis of (±)-Agelastatin A. acs.orgresearchgate.netnih.govchemrxiv.orgnih.govchemrxiv.org By employing an orthogonally protected DCP intermediate, the researchers could selectively deprotect and modify each amine on the cyclopentane core, thereby overcoming the challenge of amine differentiation that had complicated earlier synthetic routes. acs.orgnih.gov The stepwise deprotection and functionalization sequence allows for precise control over the introduction of the pyrrole (B145914) moiety and the formation of the urea (B33335) ring characteristic of the agelastatin structure.
The versatility of this approach is further highlighted by the successful synthesis of various mixed trans-4,5-diaminocyclopentenones using a selection of amines bearing orthogonal protecting groups. acs.org For instance, the reaction of furfural and morpholine (B109124) with various N-protected amines has been shown to produce the desired DCPs in moderate to good yields. This flexibility in the choice of amine components opens up possibilities for creating a library of agelastatin analogues with diverse substitution patterns at the amine positions, which is crucial for structure-activity relationship studies. acs.orgnih.gov
The table below summarizes the synthesis of various orthogonally protected diaminocyclopentenones, showcasing the yields obtained with different amine combinations.
| Amine A | Amine B | Product | Yield (%) |
| Morpholine | N-benzylpropan-1-amine | 1f | 60 |
| Morpholine | N-(4-methoxybenzyl)propan-1-amine | 1g | 55 |
| Morpholine | N-(4-nitrobenzyl)propan-1-amine | 1h | 49 |
| Morpholine | N-(2-nitrobenzyl)propan-1-amine | 1i | 49 |
| Morpholine | N-allyl-N-benzylamine | 1j | 60 |
| Morpholine | N-allyl-N-(4-methoxybenzyl)amine | 1k | 58 |
| Morpholine | N-allyl-N-(4-nitrobenzyl)amine | 1l | 56 |
Data sourced from Gomes et al. (2023). acs.org
This strategic use of orthogonal protection in the construction of diaminocyclopentenone synthons represents a significant step forward in the synthesis of complex alkaloids like (-)-Agelastatin C and its analogues. It provides a more controlled and flexible route to these intricate molecular architectures.
Structure Activity Relationship Sar Investigations of Agelastatin C and Derivatives
Comparative Analysis of Biological Activities Across Natural Agelastatin Alkaloids
The agelastatin family comprises several naturally occurring alkaloids, primarily (-)-agelastatins A, B, C, D, E, and F, isolated from marine sponges like Agelas dendromorpha and Cymbastela sp. nih.gov A comprehensive, side-by-side evaluation of all known natural (-)-agelastatin alkaloids against various human cancer cell lines has provided significant insights into their relative potencies and SAR. nih.govmit.edu
(-)-Agelastatin A and (-)-Agelastatin D have emerged as the most potent members of the family, exhibiting strong dose-dependent apoptosis and causing cell cycle arrest in the G2/M phase. nih.govnih.gov In contrast, other natural analogues show markedly reduced or abolished activity. For instance, studies have indicated a potential negative influence on activity resulting from C14-bromination, as seen in (-)-Agelastatin B and (-)-Agelastatin F. nih.gov This comparative analysis has been fundamental in establishing a baseline for the structural requirements for cytotoxicity within this class of compounds. mit.edunih.gov
The table below summarizes the comparative cytotoxicity of natural agelastatin alkaloids against the U-937 human lymphoma cell line, highlighting the superior potency of (-)-Agelastatin A and D.
Table 1: Comparative Cytotoxicity (IC₅₀) of Natural Agelastatins in U-937 Cell Line
| Compound | IC₅₀ (nM) |
|---|---|
| (-)-Agelastatin A | 20 |
| (-)-Agelastatin B | >10,000 |
| (-)-Agelastatin C | >10,000 |
| (-)-Agelastatin D | 100 |
| (-)-Agelastatin E | 300 |
| (-)-Agelastatin F | >10,000 |
Data sourced from Han et al., 2013. nih.gov
Influence of C4-Hydroxylation on Biological Activity: A Focus on this compound vs. (-)-Agelastatin A
One of the most critical findings from SAR studies is the dramatic effect of substitution at the C4 position. The key structural difference between the highly potent (-)-Agelastatin A and the inactive this compound is the presence of a hydroxyl group at the C4 position in the latter. nih.govpitt.edu
Direct comparative studies have demonstrated that this C4-hydroxylation completely abolishes anticancer activity. nih.gov While (-)-Agelastatin A is potent against several blood cancer cell lines with IC₅₀ values in the nanomolar range (20–190 nM), this compound is inactive (IC₅₀ >10,000 nM) in the same assays. nih.govnih.gov This finding underscores that an intact C4-H group is essential for the cytotoxicity of agelastatins. nih.govresearchgate.net The negative impact of C4-hydroxylation is a consistent observation across studies and is a cornerstone of the established SAR for this alkaloid family. nih.gov
Critical Functional Groups for Biological Activity
Beyond the C4 position, the biological activity of agelastatins is highly sensitive to modifications at several other key sites, including the pyrrole (B145914) ring, the imidazolidinone ring, and the C5 position.
The dibromo-pyrrole moiety is a characteristic feature of many agelastatins, but modifications at these positions have yielded mixed results.
C13-Position: While many modifications decrease potency, substitution at the C13 position has led to some of the most promising analogues. Replacing the bromine at C13 with chloro or trifluoromethyl groups resulted in derivatives with bioactivity greater than the parent (-)-Agelastatin A against certain tumor cell lines. nih.govresearchgate.net
C14-Position: Investigations into modifying the C14 position have shown that substitutions can be tolerated to some extent. For example, 14-chloro Agelastatin A was found to retain activity against several cancer cell lines, including HeLa and chronic lymphocytic leukemia (CLL) cells. johnshopkins.edunih.govnih.gov In contrast, the natural C14-bromination found in (-)-Agelastatin B and F leads to a significant loss of activity. nih.gov
C15-Position: The C15-H has been identified as an essential functional group for cytotoxicity, with modifications at this site generally leading to inactive compounds. nih.govresearchgate.net
The table below presents cytotoxicity data for selected pyrrole-modified analogues against HeLa and CLL cell lines.
Table 2: Cytotoxicity (IC₅₀) of Pyrrole-Modified Agelastatin A Derivatives
| Compound | Modification | IC₅₀ (μM) - HeLa | IC₅₀ (μM) - CLL |
|---|---|---|---|
| (-)-Agelastatin A | C13-Br, C14-H, C15-H | 0.084 | 0.71 |
| 14-Chloro AglA | C13-Br, C14-Cl, C15-H | 0.23 | 0.65 |
| 14-Methyl AglA | C13-Br, C14-CH₃, C15-H | >20 | >20 |
Data sourced from McClary et al., 2016. nih.gov
The imidazolidinone core is highly sensitive to substitution, with most modifications reducing or eliminating biological activity.
N1-Position: Methylation at the N1 position is present in the potent (-)-Agelastatin A. Complete demethylation at this position, as seen in the comparison between (-)-Agelastatin A and (-)-Agelastatin D, results in a modest (1- to 5-fold) reduction in anticancer potency. nih.gov Slight modifications, such as an N1-ethyl group, are tolerated with only a minor loss of activity. nih.govresearchgate.net
N3-Position: The N3-H group is considered crucial for biological activity. researchgate.net N3-alkylation has been shown to yield inactive derivatives, suggesting that this position may be involved in a critical hydrogen bonding interaction at the biological target. researchgate.net
N9-Position: Similar to N3, the N9-H group is deemed essential for cytotoxicity. nih.govresearchgate.net Methylation at this position is known to drastically reduce activity. nih.govresearchgate.net
The C5-hydroxyl group is a key feature that influences the activity and properties of agelastatins.
O-Methylation: Methylation of the C5-hydroxyl group, which converts (-)-Agelastatin A into (-)-Agelastatin E, reduces the cytotoxic activity by more than 10-fold. nih.gov
Other Substitutions: Despite the reduced cytotoxicity of C5-O-methylated compounds, other substitutions at this position have been explored. The C5 position can be ionized to form an iminium ion, which can then be trapped by various nucleophiles. mit.edu This has allowed for the synthesis of C5-ether derivatives. nih.gov While these modifications often decrease direct cytotoxicity, some C5-substituted analogues have shown significant potency as modulators of cancer invasion and metastasis at non-cytotoxic concentrations. nih.govmit.edu For example, (-)-Agelastatin E demonstrated increased potency compared to (-)-Agelastatin A in this specific capacity. nih.gov
Rational Design and Synthesis of Bioactive Analogues
The wealth of SAR data has guided the rational design and synthesis of novel agelastatin analogues with potentially improved properties. nih.govelsevierpure.com The total synthesis of all six natural (-)-agelastatin alkaloids and numerous non-natural derivatives has been instrumental in this effort, allowing for systematic biological evaluation. nih.govrsc.org
Key insights from SAR studies have directly informed synthetic strategies:
The finding that the C4 and C5 positions are critical for activity led many synthetic approaches to focus on establishing the core C-ring with these functionalities intact late in the synthesis. nih.govresearchgate.net
The tolerance for specific substitutions on the pyrrole ring, particularly at C13, spurred the creation of analogues like 13-chloro and 13-trifluoromethyl agelastatin A, which showed enhanced potency in certain cell lines. nih.govresearchgate.net
Understanding the negative impact of modifying the N3 and N9 positions has directed chemists to preserve these NH functional groups during synthetic campaigns. researchgate.net
The discovery that C5-ether derivatives, while less cytotoxic, are potent inhibitors of cancer cell invasion has opened a new avenue for developing agelastatin-based therapeutics with a different mechanism of action. nih.gov Synthetic strategies now allow for the creation of diverse N1-alkyl and C5-ether derivatives to explore this potential further. nih.govmit.edu
These synthetic endeavors, informed by detailed SAR, continue to expand the chemical diversity and therapeutic potential of the agelastatin class of molecules. johnshopkins.edunih.gov
Evaluation of Fluorinated Agelastatin Analogues
In the quest for new and less toxic treatments for conditions like chronic lymphocytic leukemia (CLL), researchers have turned their attention to modifying the agelastatin structure. nih.gov One promising avenue of investigation has been the synthesis and evaluation of fluorinated analogues of agelastatins. nih.govacs.org
Initial studies on the SAR of agelastatin A, a closely related compound, indicated that modifications to the hydroxyl (OH) and amine (NH) groups within rings B, C, and D were generally not well-tolerated, leading to a significant loss of activity. nih.gov However, subsequent research revealed that substitutions on the pyrrolecarboxamide moiety (ring A) could be made while retaining, and in some cases, enhancing the compound's potency. nih.gov
This led to the design and synthesis of a series of analogues, including those with fluorine-containing substituents. nih.govnih.gov A key synthetic precursor for these modifications was debromo-agelastatin A. nih.gov The cytotoxic effects of these synthetic derivatives were assessed against various cancer cell lines, with a particular focus on primary cell lines of CLL. nih.govnih.gov
Among the synthesized compounds, the novel analogue 13-debromo-13-trifluoromethyl agelastatin A demonstrated particularly high potency, showing greater activity than the natural product (-)-agelastatin A against the same CLL cell lines. nih.govacs.org This compound emerged as one of the most potent agelastatin derivatives reported. nih.govacs.org The evaluation of these fluorinated analogues has provided a more detailed in vitro SAR map for the agelastatin family, paving the way for the design of derivatives with potentially improved properties. nih.govnih.gov
Table 1: In Vitro Activity of Selected Agelastatin Analogues Against Cancer Cell Lines
| Compound | Cell Line | EC50 (μM) |
| (-)-Agelastatin A | CLL2 | 0.16 ± 0.01 |
| 13-debromo-13-trifluoromethyl agelastatin A | CLL2 | 0.064 ± 0.01 |
| (-)-Agelastatin A | HeLa | - |
| 13-debromo-13-trifluoromethyl agelastatin A | HeLa | - |
EC50 values represent the concentration of a drug that gives a half-maximal response. Data sourced from studies on chronic lymphocytic leukemia cells. nih.gov
Development of Trifunctional Cellular Probes for Target Identification
A significant challenge in understanding the mechanism of action of natural products like the agelastatins has been the identification of their specific cellular targets. nih.gov To address this, researchers have designed and synthesized trifunctional cellular probes based on the agelastatin scaffold. nih.govjohnshopkins.edu These probes are engineered to help identify the proteins that the compound interacts with within a cell. nih.gov
The design of these probes was informed by SAR data, which helped to identify positions on the agelastatin molecule that could be modified without abolishing its biological activity. nih.govnih.gov This led to the development of a probe incorporating three key features:
An alkyne group.
A diazirine moiety.
The core agelastatin structure.
The diazirine group is a photo-reactive element. nih.gov When exposed to UV light, it forms a highly reactive carbene that can covalently bind to nearby molecules, effectively "capturing" the protein target. nih.govresearchgate.net The alkyne group serves as a "handle" for subsequent analysis. nih.gov Through a chemical reaction known as click chemistry, a reporter tag, such as biotin (B1667282), can be attached to the alkyne. This tag allows for the purification and isolation of the probe-protein complex from the cellular milieu, facilitating the identification of the captured protein. nih.gov
One such trifunctional probe was synthesized from a derivative of agelastatin A. nih.gov While this specific probe exhibited lower cytotoxic activity compared to the parent compound, its development represents a critical step towards elucidating the molecular targets of the agelastatin family. nih.gov Ongoing studies using these photoaffinity probes are anticipated to provide valuable insights into the mechanism of action of these potent natural products. nih.gov
Table 2: Components of the Trifunctional Agelastatin Probe
| Component | Function |
| Agelastatin Analogue | Provides the binding affinity for the cellular target. |
| Diazirine | Acts as a photo-crosslinking agent to covalently capture the target protein upon UV irradiation. |
| Alkyne | Serves as a bioorthogonal handle for the attachment of a reporter tag (e.g., biotin) for subsequent purification and identification. |
Molecular and Cellular Biological Studies of Agelastatin Alkaloids
Elucidation of Cellular Mechanisms of Action
The primary mechanism of action for the most potent agelastatins is the inhibition of protein synthesis, which triggers a cascade of downstream cellular events leading to cell death. nih.govnih.gov
The antitumor activity of the agelastatin alkaloids is primarily attributed to their ability to inhibit protein synthesis. Studies focused on (-)-Agelastatin A (AglA) have demonstrated that it selectively inhibits the synthesis of proteins and DNA, while having little to no effect on RNA synthesis during short-term treatments. nih.gov This inhibition of translation is considered a validated strategy for cancer therapy. nih.govnih.gov
In a comprehensive comparative study evaluating the anticancer activity of all known naturally occurring (-)-agelastatins (A-F), (-)-Agelastatin A was found to be the most potent. nih.govacs.org In contrast, (-)-Agelastatin C and (-)-Agelastatin F exhibited no activity against a panel of nine human cancer cell lines at the concentrations tested. acs.org
Table 1: Comparative Anticancer Activity of Agelastatin Alkaloids
| Compound | Activity Level |
|---|---|
| (-)-Agelastatin A | Highest Potency |
| (-)-Agelastatin D | Reasonably Active |
| (-)-Agelastatin B | Weak Activity |
| (-)-Agelastatin E | Weak Activity |
| This compound | No Activity |
| (-)-Agelastatin F | No Activity |
Data sourced from a comparative study on nine human cancer cell lines. acs.org
The mechanism of translation inhibition by AglA has been elucidated at an atomic level. nih.gov High-throughput chemical footprinting and X-ray crystallography have successfully mapped the binding site of AglA to the A-site of the peptidyl transferase center (PTC) on the 60S large ribosomal subunit. nih.govresearchgate.netnih.gov The binding of AglA induces conformational changes in the ribosome, which in turn inhibits the elongation phase of translation. nih.govnih.gov This interaction is stabilized by several key contacts, including π-π stacking interactions between the alkaloid's pyrrole-dihydropyrazinone rings and ribosomal RNA bases, as well as hydrogen bonding. nih.gov Given that this compound demonstrates no significant cytotoxic or protein synthesis inhibitory activity, it is inferred that it does not bind effectively to the ribosomal A-site or that its binding fails to induce the necessary conformational changes to halt translation. acs.org
A characteristic cellular response to treatment with potent agelastatins is the arrest of the cell cycle in the G2/M phase. mit.edu Studies have confirmed that (-)-Agelastatin A and (-)-Agelastatin D, the two most active members of the family, induce this G2/M arrest in a dose-dependent manner. nih.govnih.govmit.edu Further investigation has suggested that the arrest may occur specifically in the G2 phase. nih.govresearchgate.net This cellular event is a direct consequence of the inhibition of protein synthesis, as the cell halts progression to ensure fidelity before mitosis. As this compound does not inhibit protein synthesis, it does not cause this downstream effect on cell cycle progression. acs.org
Table 2: Example of G2/M Cell Cycle Arrest Induced by an Anticancer Agent
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|
| Untreated Control | 65.2% | 27.5% | 7.3% |
| Agent-Treated | 30.1% | 47.9% | 22.0% |
This table provides representative data for G2/M arrest caused by the alkaloid Erythraline in SiHa cells and is for illustrative purposes of the biological phenomenon. mdpi.com
The ultimate fate of cancer cells treated with effective doses of (-)-Agelastatin A and (-)-Agelastatin D is programmed cell death, or apoptosis. nih.govnih.gov This induction of apoptosis is a downstream result of the primary mechanism of translation inhibition. nih.govnsf.gov The process of apoptosis involves distinct morphological changes, such as cell shrinkage, chromatin condensation, and membrane blebbing, leading to the orderly disassembly of the cell. researchgate.net The ability to induce apoptosis is a critical feature of many anticancer agents. mdpi.com In line with its lack of upstream activity, this compound does not induce these apoptotic events. nih.govacs.org
Modulation of Intracellular Signaling Pathways
The inhibition of fundamental cellular processes by agelastatins leads to the modulation of key signaling pathways that regulate cell growth and proliferation.
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often aberrantly activated in various cancers. nih.govnih.gov Consequently, β-catenin is considered a valuable therapeutic target. frontiersin.org Studies have reported that (-)-Agelastatin A treatment leads to a decrease in the cellular levels of β-catenin. nih.govresearchgate.net This effect is understood to be a secondary consequence of the compound's primary role as a global protein synthesis inhibitor. nih.gov As β-catenin is a protein with a relatively short half-life, a general halt in translation naturally leads to its depletion. Given that this compound is inactive as a protein synthesis inhibitor, it does not exert this modulatory effect on the β-catenin pathway. acs.orgnih.gov
Modulation of Glycogen (B147801) Synthase Kinase-3β (GSK-3β)
Currently, there is a lack of specific research data on the direct interaction between this compound and Glycogen Synthase Kinase-3β (GSK-3β). While its analogue, (-)-Agelastatin A, has been identified as an inhibitor of GSK-3β, similar studies explicitly detailing the modulatory effects of this compound on this enzyme are not available in published literature. mit.edu Therefore, the role of this compound in pathways regulated by GSK-3β remains to be elucidated.
Suppression of Osteopontin-Mediated Malignant Transformation
Investigations into the bioactivity of the agelastatin family of alkaloids have revealed that this compound does not significantly suppress osteopontin (B1167477) (OPN)-mediated processes. In a comparative screening of natural agelastatins, this compound, unlike its analogues (-)-Agelastatin A and E, was not found to be a potent inhibitor of OPN transcription. nih.gov This suggests that the C4-hydroxylation present in this compound may negatively influence its ability to interfere with the OPN pathway, an activity observed in other members of its family. nih.gov This distinction in activity highlights the specific structure-activity relationships within the agelastatin class, where minor structural modifications can lead to significant changes in biological function.
Differential In Vitro Efficacy in Cancer Cell Lines
This compound has been evaluated for its cytotoxic effects across various human cancer cell lines. The results demonstrate a differential efficacy, with moderate activity observed primarily against specific leukemia cell lines and limited to no significant activity against the solid tumor cell lines tested.
The efficacy of this compound has been assessed in models of Chronic Lymphocytic Leukemia (CLL). In a study screening natural agelastatins against primary cells from CLL patients, this compound demonstrated significantly less potency compared to its analogue, (-)-Agelastatin A. nih.gov While it exhibited some activity against the HeLa cervical cancer cell line, its effective concentration against primary CLL cells was found to be greater than 10 µM, indicating low potency in this specific cancer model. nih.gov Research has also noted that, in contrast to (-)-Agelastatin A, this compound does not selectively induce apoptosis in CLL B-cells. nih.gov
Table 1: In Vitro Activity of this compound in a CLL Model
| Compound | Cell Line | Cell Type | EC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | Primary CLL Cells | Chronic Lymphocytic Leukemia | >10 | nih.gov |
EC50: Half-maximal effective concentration. Data from Stout et al., 2014.
A comprehensive, comparative study of all six naturally occurring (-)-agelastatins (A-F) provided detailed insights into the cytotoxic profile of this compound against a broader panel of nine human cancer cell lines. The compound showed moderate cytotoxic activity against several blood cancer cell lines, including lymphoma, leukemia, and myeloma. However, it was largely inactive against the tested solid tumor cell lines, such as non-small cell lung carcinoma and breast carcinoma, with IC50 values exceeding 20 µM. Its activity against HeLa (cervical carcinoma) cells was comparable to that seen in other studies. nih.gov These findings underscore a degree of selectivity in the cytotoxic action of this compound, favoring hematological cancer cell types over solid tumors.
Table 2: Comparative Anticancer Activity of this compound (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Blood Cancers | |||
| U-937 | Histiocytic Lymphoma | 0.90 | |
| CEM | Acute Lymphoblastic Leukemia | 0.76 | |
| Jurkat | Acute T-cell Leukemia | 0.83 | |
| Daudi | Burkitt's Lymphoma | 1.1 | |
| HL-60 | Acute Promyelocytic Leukemia | 0.99 | |
| CA46 | Burkitt's Lymphoma | 1.5 | |
| Solid Tumors | |||
| HeLa | Cervical Carcinoma | 0.24 | |
| A549 | Non-Small Cell Lung Carcinoma | >20 | |
| BT549 | Breast Carcinoma | >20 | |
| Non-Cancerous |
IC50: Half-maximal inhibitory concentration after 48-hour exposure. Data from Han et al., 2013.
Future Research Trajectories for Agelastatin C
Exploration of Advanced Synthetic Strategies for Novel Analogues
While the total synthesis of all known naturally occurring (-)-agelastatins, including (-)-Agelastatin C, has been accomplished, future efforts will concentrate on the development of more efficient and modular synthetic routes. rsc.orgnih.gov These advanced strategies are crucial for generating a diverse library of novel analogues that can be used to probe structure-activity relationships (SAR) and optimize biological and pharmacokinetic properties.
A key approach involves late-stage diversification, where a common core structure is synthesized and then modified in the final steps to produce a variety of derivatives. nih.govmit.edu This strategy has been successfully applied to create N1-alkyl and C5-ether derivatives of the agelastatin scaffold. nih.govacs.orgacs.org Future work will likely expand this to include modifications at other positions of the tetracyclic framework, guided by computational modeling and the known interactions of agelastatins with their biological targets. nih.gov For instance, a strategy based on a "hidden symmetry element" has been developed to enable late-stage variations of the pyrrole (B145914) moiety, a critical component for biological activity. nih.gov
The synthesis of analogues with altered electronic properties, such as 14-chloro Agelastatin A and 13-nitro Agelastatin A, has demonstrated that modifications to the pyrrole ring are tolerated and can modulate activity. nih.govjohnshopkins.edu Future synthetic work will explore a wider range of substitutions on this ring to fine-tune interactions with the target, potentially improving potency and selectivity. nih.govrsc.org The development of new transformations, such as advanced imidazolone-forming annulation reactions and copper-mediated cross-coupling reactions for substituted imidazoles, will be instrumental in accessing these novel structures. rsc.orgnih.gov These synthetic endeavors will provide a platform for the rapid generation of new agelastatin derivatives with potentially superior therapeutic profiles. nih.govacs.orgacs.org
Comprehensive Elucidation of Upstream and Downstream Biological Pathways
The primary molecular mechanism of the closely related (-)-Agelastatin A has been identified as the inhibition of protein synthesis. nih.govacs.org It achieves this by binding to the A site of the peptidyl transferase center (PTC) on the 80S eukaryotic ribosome, thereby halting the elongation phase of translation. nih.govbaylor.edunih.gov Given the structural similarity, it is highly probable that this compound shares this mechanism. A critical future research goal is to move beyond this initial target identification to a comprehensive understanding of the full cascade of cellular events that are triggered by this inhibition.
Downstream of ribosome binding, the immediate effect is the cessation of protein synthesis. However, the specific cellular consequences that lead to the observed phenotypes of G2/M phase cell cycle arrest and apoptosis need to be meticulously mapped. nih.gov Research will need to identify which specific protein depletions are most critical for these outcomes and how the cellular stress responses to translational inhibition are activated.
Upstream, it is essential to understand the broader signaling networks affected by this compound. While it is a potent inhibitor of cell proliferation, studies have also shown that agelastatins can modulate cancer invasion and metastasis at non-cytotoxic doses, suggesting an impact on pathways like the epithelial-mesenchymal transition (EMT). mit.edu Furthermore, (-)-Agelastatin A has been reported to inhibit glycogen (B147801) synthase kinase-3 (GSK-3), indicating potential effects on other signaling pathways beyond translation. baylor.edu Future studies should employ systems biology approaches, such as transcriptomics and proteomics, to build a detailed map of the signaling pathways that are perturbed by this compound treatment. This will help to uncover additional targets and understand the full spectrum of its biological activity, including potential off-target effects. Evolutionary-guided optimization of biosynthetic pathways could also be leveraged to enhance the production of key intermediates for these studies. nih.gov
Development of Chemoproteomic and Affinity-Based Probes for Cellular Target Validation
To definitively confirm the cellular targets of this compound and identify potential off-target interactions, the development of sophisticated chemical probes is essential. nih.gov These probes are versions of the parent molecule that have been modified with reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) and a reactive group for covalent attachment to the target protein. frontiersin.org
Affinity-based probes are designed with a ligand (the agelastatin core), a reactive group (like a diazirine photo-crosslinker), and a reporter tag (such as an alkyne for click chemistry). frontiersin.orgnih.govnih.gov A trifunctional probe based on the Agelastatin A scaffold has already been designed, bearing both an alkyne and a diazirine, which can be used for photoaffinity labeling to covalently link the molecule to its binding partners in a cellular context. johnshopkins.edunih.gov Future work will involve synthesizing an analogous probe for this compound and using it in live cells.
Q & A
Q. What are the key challenges in the total synthesis of (-)-Agelastatin C, and how can retrosynthetic analysis guide experimental design?
The total synthesis of this compound involves navigating its complex pyrroloiminoquinone scaffold and stereochemical complexity. Retrosynthetic analysis (e.g., Scheme 1 in ) breaks the molecule into simpler fragments, such as the bicyclic core and functionalized pyrrolidine rings. Challenges include stereocontrol during fragment coupling and regioselective functionalization. Methodologically, iterative optimization of reaction conditions (e.g., protecting group strategies, catalytic asymmetric synthesis) is critical. Experimental design should prioritize reproducibility by documenting detailed protocols for each step, including solvent systems, catalysts, and purification methods .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s complex structure?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR with 2D techniques (COSY, HSQC, HMBC), is essential for resolving stereochemistry and connectivity. X-ray crystallography provides definitive proof of absolute configuration, as seen in studies of related agelastatins. For purity assessment, high-resolution mass spectrometry (HRMS) and HPLC with UV/Vis or MS detection are standard. Researchers must cross-validate spectral data with synthetic intermediates to confirm structural integrity .
Q. How can in vitro cytotoxicity assays be optimized to evaluate this compound’s anticancer activity?
Use standardized cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer) and adhere to protocols like MTT or resazurin assays. Include dose-response curves (e.g., IC values) and positive controls (e.g., cisplatin). Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) and replicate experiments triplicate to assess statistical significance. Data interpretation should account for potential off-target effects by comparing cytotoxicity in cancer vs. non-cancerous cell lines .
Advanced Research Questions
Q. What strategies resolve discrepancies in this compound’s reported bioactivity across different cancer models?
Contradictions may arise from variations in cell permeability, metabolic stability, or assay conditions. Systematic approaches include:
- Pharmacokinetic profiling : Assess compound stability in cell media (e.g., serum protein binding via LC-MS).
- Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in responsive vs. resistant models (e.g., OPN mRNA modulation in ).
- Mechanistic validation : Combine siRNA knockdown and rescue experiments to confirm target engagement (e.g., osteopontin pathways) .
Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for metastatic cancer targets?
Design analogs with modifications to the C-5/C-6 positions or pyrrolidine ring. Key steps:
- Synthetic diversification : Introduce halogenation or bioisosteres while preserving the core scaffold.
- Functional assays : Test analogs in invasion/migration assays (e.g., Boyden chamber) and compare potency to the parent compound.
- Computational modeling : Use molecular docking to predict interactions with metastatic targets (e.g., integrins, MMPs). Prioritize analogs with ≥10-fold selectivity over normal cells .
Q. What in vivo models are appropriate for validating this compound’s efficacy and toxicity?
Orthotopic xenograft models (e.g., breast cancer in immunocompromised mice) mimic tumor microenvironments. Key considerations:
- Dosing regimen : Optimize based on pharmacokinetic data (e.g., maximum tolerated dose via acute toxicity studies).
- Biomarker monitoring : Track plasma levels of osteopontin (OPN) or MMP-9 via ELISA.
- Histopathological analysis : Compare tumor burden and metastasis in treated vs. control cohorts. Ethical approval and compliance with ARRIVE guidelines are mandatory .
Methodological Frameworks
Q. How should researchers address reproducibility challenges in this compound studies?
- Detailed protocols : Document synthetic steps, spectral data, and assay conditions (e.g., Figure 8 in ).
- Data transparency : Deposit raw NMR, HPLC, and bioassay data in public repositories (e.g., Zenodo).
- Collaborative validation : Partner with independent labs to replicate key findings .
Q. What statistical and bioinformatic tools are recommended for analyzing this compound’s multi-omics data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
